molecular formula C5H6F4O3 B1630409 Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate CAS No. 755-73-7

Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate

Cat. No. B1630409
Key on ui cas rn: 755-73-7
M. Wt: 190.09 g/mol
InChI Key: NDNOUXQCMAHOSA-UHFFFAOYSA-N
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Patent
US04590015

Procedure details

A mixture of 32 g sodium hydroxide, 400 g water and 152 g methyl 3-methoxytetrafluoropropionate was stirred at room temperature until a single liquid layer was obtained. The product was acidified with 37% aqueous HCl and the lower layer separated. The aqueous layer was extracted four times with 50 ml ethyl ether and the combined ether extracts and lower layer distilled to give 103.3 g (73.4%) 3-methoxytetrafluoropropionic acid, b.p. 85°-86° at 20 mm.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([O:9]C)=[O:8].Cl>O>[CH3:3][O:4][C:5]([F:13])([F:14])[C:6]([F:11])([F:12])[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
152 g
Type
reactant
Smiles
COC(C(C(=O)OC)(F)F)(F)F
Name
Quantity
400 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature until a single liquid layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
the lower layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted four times with 50 ml ethyl ether
DISTILLATION
Type
DISTILLATION
Details
the combined ether extracts and lower layer distilled

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(=O)O)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 103.3 g
YIELD: PERCENTYIELD 73.4%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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